molecular formula C10H17N5O2 B13990340 ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate CAS No. 40497-67-4

ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate

Cat. No.: B13990340
CAS No.: 40497-67-4
M. Wt: 239.27 g/mol
InChI Key: CWKWCKUVBJXVPE-UHFFFAOYSA-N
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Description

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with amino and dimethylamino groups, as well as an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to inhibition or activation of these biological molecules, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs .

Biological Activity

Ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate (CAS No. 40497-67-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H17N5O2
  • Molecular Weight : 239.27 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 391.8 °C
  • Refractive Index : 1.671

These properties suggest that the compound has a relatively high boiling point and density, which may influence its solubility and bioavailability in biological systems .

This compound is structurally related to other pyridine derivatives known for their inhibitory effects on various biological targets:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. For instance, some N-methyl carbamates exhibit moderate inhibition of these enzymes, suggesting that this compound may also possess similar activity .
  • Antitumor Activity : Research indicates that derivatives of pyridine can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds targeting CDK4/6 have shown significant antiproliferative effects in cancer models . This suggests a potential pathway for this compound in cancer therapy.
  • Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, similar to other carbamate derivatives that disrupt bacterial cell membranes .

In Vitro Studies

A study examining various carbamate derivatives found that certain analogs exhibited strong AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM, indicating that structural modifications can significantly influence biological activity . While specific data on this compound is limited, it is plausible that it could demonstrate comparable inhibitory effects.

Antitumor Activity

In a recent investigation into CDK inhibitors, compounds similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models. These studies revealed promising results with low toxicity profiles, highlighting the potential of such compounds in cancer therapeutics .

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionIC50 (µM)Reference
This compoundPotential AChE/BChE inhibitorTBD[Current Study]
N-Methyl Carbamate DerivativesAChE/BChE inhibition1.60 - 311.0
CDK Inhibitor AnalogInhibition of CDK4/60.710 / 1.10

Properties

CAS No.

40497-67-4

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C10H17N5O2/c1-4-17-10(16)14-7-5-6(15(2)3)8(11)9(12)13-7/h5H,4,11H2,1-3H3,(H3,12,13,14,16)

InChI Key

CWKWCKUVBJXVPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)N(C)C)N)N

Origin of Product

United States

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